Spectral Data Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile: A Senior Application Scientist's Guide to Structural Elucidation
Spectral Data Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile: A Senior Application Scientist's Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Data Sheet
In the landscape of drug discovery and materials science, pyrimidine derivatives are foundational scaffolds. The compound 4-amino-2-hydroxypyrimidine-5-carbonitrile is a prime example, serving as a versatile precursor for molecules of significant biological interest. However, its structural confirmation is not trivial. The inherent electronic nature and potential for tautomerism present unique challenges in spectral interpretation. This guide moves beyond a simple recitation of data. It is designed to provide you, the research professional, with the strategic logic and field-proven insights required to confidently elucidate and validate this structure using modern spectroscopic techniques. We will explore not just the what, but the why, ensuring that every analytical step is a self-validating component of a comprehensive structural proof.
The Foundational Challenge: Tautomerism
Before any spectral analysis, we must address the molecular reality of 4-amino-2-hydroxypyrimidine-5-carbonitrile. The presence of both hydroxyl and amino groups on the pyrimidine ring introduces the possibility of multiple tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism of the 2-hydroxy group and the amino-imino tautomerism of the 4-amino group.
The predominant form in most contexts is the 6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (keto-amino) form.[1][2] This is due to the greater stability of the amide-like lactam system within the ring. This structural reality is the lens through which all subsequent spectral data must be viewed.
Figure 1: Tautomeric forms of the target molecule, highlighting the dominant keto-amino isomer.
The Analytical Workflow: An Integrated Approach
Structural elucidation is never reliant on a single technique. Our methodology employs a synergistic workflow where each spectroscopic method provides orthogonal, confirmatory data. This integrated approach is critical for building an irrefutable structural argument.
Figure 2: The integrated workflow for spectroscopic analysis.
Experimental Protocols
The trustworthiness of any analysis is founded on robust experimental methodology. The following protocols represent best practices for acquiring high-quality data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the exchange rate of N-H and O-H protons, allowing them to be observed as distinct, often broad, signals.[3]
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A D₂O exchange experiment is highly recommended: After acquiring the initial spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum. Protons attached to heteroatoms (N-H, O-H) will exchange with deuterium and their signals will disappear, confirming their assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Number of scans: 1024 or more may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Acquiring a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum is advisable to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Ensure the diamond crystal is clean. Apply a small amount of the powdered sample to the crystal and apply pressure using the anvil to ensure good contact.
-
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32-64.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal.
-
Acquisition:
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Mass range: 50-500 m/z.
-
The high-resolution capability of the instrument allows for the determination of the exact mass to within 5 ppm, which is crucial for confirming the elemental composition.
-
Spectral Data Interpretation: A Detailed Analysis
Here, we synthesize our understanding of the molecule's structure with the expected outputs from our analytical workflow. The predicted data is based on the dominant keto-amino tautomer and is supported by literature values for analogous pyrimidine structures.[4][5][6]
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
The proton NMR spectrum is expected to be relatively simple, but highly informative.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H6 | ~8.0 - 8.5 | Singlet (s) | This is the lone aromatic proton on the pyrimidine ring. Its downfield shift is due to the anisotropic effects of the ring and adjacent electron-withdrawing nitrile group. |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | A broad signal corresponding to the two protons of the primary amine. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Will disappear upon D₂O exchange. |
| -NH (ring) | ~11.0 - 12.0 | Broad Singlet (br s) | The proton on the ring nitrogen (N1) is part of a lactam system. It is expected to be significantly downfield and broad. Will disappear upon D₂O exchange. |
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
The carbon spectrum provides the backbone confirmation of the structure.
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 Signal | Notes |
| C2 | ~160 - 165 | Absent (Quaternary) | This is the carbonyl carbon (C=O) of the lactam system in the dominant tautomer. Its chemical shift is characteristic of an amide. |
| C4 | ~165 - 170 | Absent (Quaternary) | This carbon is attached to the amino group and is part of a C=N bond within the ring, resulting in a downfield shift. |
| C5 | ~80 - 85 | Absent (Quaternary) | A highly shielded quaternary carbon, attached to the nitrile group. Its upfield shift is unusual but has been reported for similar structures.[6] |
| C6 | ~155 - 160 | Positive (CH) | The only carbon attached to a proton, its chemical shift is consistent with an sp² carbon in an electron-deficient aromatic system. |
| -C≡N | ~115 - 120 | Absent (Quaternary) | The nitrile carbon, appearing in its characteristic region. |
FT-IR Spectroscopy (Predicted, ATR)
The IR spectrum is a rapid and definitive method for functional group identification.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretching (Amine & Amide) | 3400 - 3100 | Broad, multiple peaks |
| C≡N Stretching (Nitrile) | 2230 - 2210 | Sharp, strong |
| C=O Stretching (Lactam) | 1680 - 1650 | Strong, sharp |
| N-H Bending / C=C & C=N Stretching | 1650 - 1550 | Strong, complex region |
Mass Spectrometry (Predicted, ESI-HRMS)
Mass spectrometry provides the exact molecular formula and clues to the molecule's connectivity through fragmentation.
-
Molecular Formula: C₅H₄N₄O
-
Exact Mass: 136.0385
-
Expected Ion (Positive Mode): [M+H]⁺ = 137.0458
-
Expected Ion (Negative Mode): [M-H]⁻ = 135.0312
Plausible Fragmentation Pathway:
The stability of the pyrimidine ring suggests that initial fragmentation will involve the loss of small, stable neutral molecules.
Figure 3: A simplified proposed fragmentation pathway for the protonated molecule.
Conclusion: A Unified Structural Proof
The spectral analysis of 4-amino-2-hydroxypyrimidine-5-carbonitrile is a case study in methodical, evidence-based structural elucidation. By first establishing the dominant keto-amino tautomer as the analytical target, we can predict and interpret the spectral data with high confidence. The ¹H NMR confirms the proton environment, including the key exchangeable protons. The ¹³C NMR and DEPT experiments validate the carbon skeleton, crucially identifying the lactam C=O and the nitrile carbons. The FT-IR spectrum provides unambiguous evidence for all key functional groups (N-H, C≡N, C=O). Finally, HRMS anchors the entire analysis by confirming the exact elemental composition. Together, these techniques provide a cohesive and irrefutable confirmation of the structure, empowering researchers to proceed with confidence in their downstream applications.
References
-
Sundaraganesan, N., et al. (2012). Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Iqbal, H., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Al-Omary, F. A. M., et al. (2016). Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-mercaptopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
American Elements. (n.d.). 4-Amino-2-hydroxypyrimidine-5-carbonitrile. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Khaligh, N. G. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. Available at: [Link]
-
PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Sangeetha, J., & Rajeswarapalanichamy, R. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology. Available at: [Link]
-
Sharma, P. K. (2017). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6-Dihydroxy Pyrimidine. Research India Publications. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-hydroxypyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Błyskawska, P., et al. (2020). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Physical Chemistry Chemical Physics. Available at: [Link]
-
Semantic Scholar. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]
-
ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Available at: [Link]
-
LookChem. (n.d.). 4-Amino-2-(4-Pyridyl)pyrimidine-5-Carbonitrile (CAS No. 61310-40-5) Suppliers. Available at: [Link]
-
NIST. (n.d.). Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Ferreira, R. M., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
